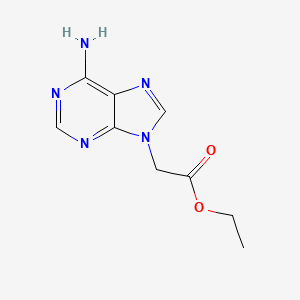
4-Methyl-2-nitrophenyl isocyanate
描述
4-Methyl-2-nitrophenyl isocyanate, also known as 1-isocyanato-4-methyl-2-nitrobenzene, is an organic compound containing an isocyanate group. It is used as an organic building block in various chemical syntheses. The compound has a molecular formula of C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol .
作用机制
Target of Action
4-Methyl-2-nitrophenyl isocyanate, also known as 1-isocyanato-4-methyl-2-nitrobenzene, is an organic building block containing an isocyanate group . The primary targets of this compound are molecules with nucleophilic groups, such as amines and alcohols, which can react with the isocyanate group to form urethanes and ureas .
Mode of Action
The isocyanate group in this compound is highly reactive and can form covalent bonds with nucleophiles. This reactivity is due to the electron-withdrawing nature of the isocyanate group, which makes the carbon atom electrophilic and susceptible to nucleophilic attack . The reaction with amines or alcohols results in the formation of urethanes or ureas, respectively .
Biochemical Pathways
This can lead to changes in the structure and function of these macromolecules, potentially affecting various biochemical pathways .
Pharmacokinetics
Isocyanates in general are known to be rapidly metabolized and excreted, primarily in the urine . The bioavailability of this compound would depend on factors such as its route of administration and the presence of other substances that can react with the isocyanate group.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it reacts with. In general, the reaction of isocyanates with biological macromolecules can lead to changes in their structure and function, potentially resulting in cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of substances with nucleophilic groups can compete with the intended targets for reaction with the isocyanate group . Additionally, the compound is sensitive to moisture and should be stored at low temperatures to maintain its stability .
生化分析
Biochemical Properties
4-Methyl-2-nitrophenyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine and cysteine, leading to the modification of protein function. The interaction of this compound with enzymes can result in enzyme inhibition or activation, depending on the nature of the modification .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of proteins by this compound can disrupt normal cellular signaling, leading to changes in cell behavior and function. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites on proteins, such as the amino groups of lysine residues, forming stable urea linkages. This modification can lead to changes in protein structure and function, resulting in enzyme inhibition or activation. Furthermore, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade over time, leading to a decrease in its reactivity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including persistent changes in gene expression and protein function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild modifications to proteins and enzymes, leading to subtle changes in cellular function. At high doses, this compound can cause significant toxicity, including enzyme inhibition, disruption of cellular signaling pathways, and adverse effects on organ function. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific proteins that facilitate its transport across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its reactivity and the extent of its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can accumulate in certain organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on protein function and cellular metabolism. The localization of this compound can also affect its activity and the nature of its interactions with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
4-Methyl-2-nitrophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-methyl-2-nitroaniline with phosgene. The reaction proceeds as follows:
CH3C6H3(NO2)NH2+COCl2→CH3C6H3(NO2)NCO+2HCl
This reaction requires careful handling due to the toxic nature of phosgene .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of safer alternatives to phosgene, such as oxalyl chloride. The reaction conditions typically include a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid byproduct .
化学反应分析
Types of Reactions
4-Methyl-2-nitrophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Alcohols: React with this compound to form urethanes under mild conditions.
Amines: React to form ureas, often requiring a catalyst or elevated temperatures.
Major Products
Urethanes: Formed from the reaction with alcohols.
科学研究应用
4-Methyl-2-nitrophenyl isocyanate is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Involved in the development of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals
相似化合物的比较
Similar Compounds
2-Methyl-4-nitrophenyl isocyanate: Similar in structure but with the methyl and nitro groups in different positions.
4-Nitrophenyl isocyanate: Lacks the methyl group, making it less sterically hindered
Uniqueness
4-Methyl-2-nitrophenyl isocyanate is unique due to the presence of both a methyl and a nitro group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile building block in organic synthesis .
属性
IUPAC Name |
1-isocyanato-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDHIPQKZLDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339370 | |
| Record name | 4-Methyl-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57910-98-2 | |
| Record name | 4-Methyl-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)
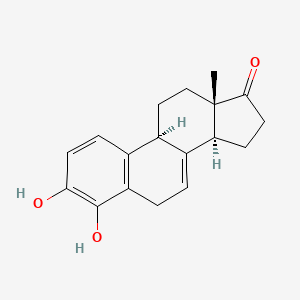
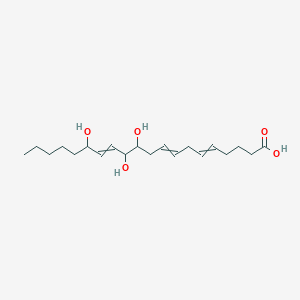
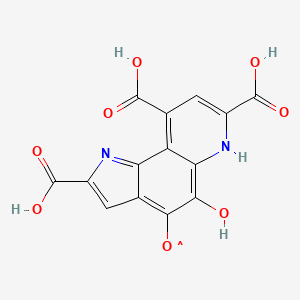
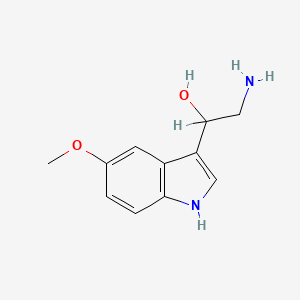
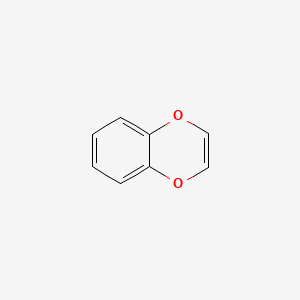

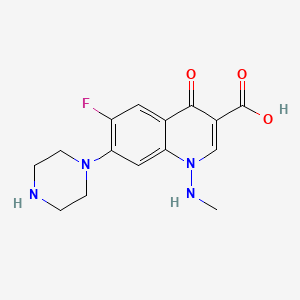



![2-[[[4-(Methylthio)anilino]-oxomethyl]amino]benzamide](/img/structure/B1211068.png)
![5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1211070.png)
